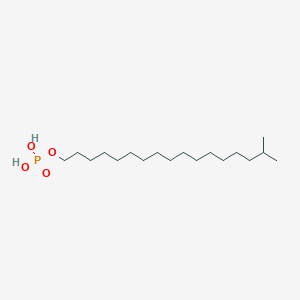

Phosphoric acid, isooctadecyl ester

Description

Overview of Phosphoric Acid Esters: A Class of Multifunctional Compounds

Phosphoric acid esters are organic derivatives of phosphoric acid, formed by the reaction of phosphoric acid with alcohols. libretexts.orgterchemicals.com This process results in monoalkyl, dialkyl, or trialkyl esters, where one, two, or three of the acidic hydroxyl groups in phosphoric acid are replaced by an alkoxy group. libretexts.orglibretexts.org These compounds are a class of organophosphorus compounds with the general structure O=P(OR)3, featuring a central phosphate (B84403) molecule with alkyl or aromatic substituents. wikipedia.org

The versatility of phosphoric acid esters stems from their unique chemical properties. They are known for their stability across a broad pH range and at high temperatures. This stability makes them suitable for a wide array of industrial applications. They function as emulsifiers, wetting agents, lubricants, cleaning agents, corrosion inhibitors, and antistatic agents. ethox.com Their role as flame retardants and plasticizers is particularly significant, often used as a replacement for regulated brominated flame retardants. wikipedia.orgnih.gov

In biochemistry, phosphate esters are of paramount importance. They are integral components of essential biomolecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP). wikipedia.orglibretexts.org In these forms, they play critical roles in energy metabolism and as structural constituents of phospholipids (B1166683) and nucleic acids. libretexts.orglibretexts.org

The commercial production of phosphate esters often results in a complex mixture of monoesters, diesters, and residual phosphoric acid. p2infohouse.org The ratio of these components is influenced by the phosphating agent used, such as phosphorus pentoxide or polyphosphoric acid, which in turn affects the functional properties of the final product. p2infohouse.orgchemicalindustriessecrets.com

The Significance of Long-Chain Alkyl Phosphoric Acid Esters in Chemical Science

Long-chain alkyl phosphoric acid esters, such as isooctadecyl phosphoric acid ester, are distinguished by the presence of a long alkyl group. This structural feature imparts specific properties that are highly valued in various scientific and industrial domains. The long alkyl chain provides hydrophobicity, which, combined with the hydrophilic phosphate group, allows these molecules to act as effective surfactants. innospec.com

These esters are particularly noted for their performance as emulsifiers and dispersing agents. ethox.com The balance between the mono- and di-ester forms allows for tailored functionalities, serving as both wetting agents and emulsifiers. innospec.com This makes them valuable in formulations for agricultural chemicals, textiles, and coatings. terchemicals.cominnospec.com In the realm of materials science, they are utilized as extreme pressure and anti-wear additives in lubricants, and as corrosion inhibitors. terchemicals.com

The length of the alkyl chain influences the surface activity of these esters. Research has shown that for mixtures of mono- and di-phosphate esters, properties like the critical micelle concentration (CMC) are dependent on the alkyl chain length. researchgate.net Generally, as the molecular weight of the hydrophobe increases, the wetting time also increases. p2infohouse.org Their ability to improve the dispersion of pigments and enhance surface wetting is a key advantage in the paint and coatings industry. ethox.com

Furthermore, long-chain alkyl phosphates are used as extraction agents for metals and as solvents in various chemical processes, including the production of phosphoric acid. obermeier.detaylorandfrancis.com Their multifunctional nature, combining lubrication, emulsification, and corrosion inhibition, makes them a subject of ongoing research for new and improved applications. terchemicals.comchemicalindustriessecrets.com

Structural Isomerism and Derivatives of Isooctadecyl Phosphoric Acid Esters

The term "isooctadecyl" refers to a branched 18-carbon (C18) alkyl chain. cas.orgchemspider.com Unlike the linear n-octadecyl chain (stearyl), the isooctadecyl group has a branched structure, with one common isomer being 16-methylheptadecyl. chemspider.comchemicalbook.com This branching affects the physical and chemical properties of the resulting phosphoric acid ester. For instance, isostearyl alcohol, the precursor to the ester, is a colorless and odorless liquid that is noted for its stability against oxidation. chemicalbook.com

The structural formula for a monoester of isooctadecyl phosphoric acid can be represented as (C18H37)OPO(OH)2. However, commercial products are typically mixtures of monoesters and diesters, [(C18H37)O]2PO(OH). p2infohouse.org The specific isomer of the isooctadecyl group can vary, leading to a mixture of structural isomers in the final product. One identified structure for phosphoric acid, isooctadecyl ester is 16-methylheptadecyl dihydrogen phosphate. uni.lu

Derivatives of phosphoric acid esters can be created by reacting the remaining acidic hydroxyl groups. For example, they can be partially or fully neutralized with bases like potassium hydroxide (B78521) or various amines to form phosphate ester salts, which typically exhibit greater water solubility. ethox.com Further derivatization can lead to polymerizable phosphoric acid esters, which are used in specialized applications such as dental compositions. google.com These derivatives incorporate a polymerizable group, allowing them to be integrated into polymer matrices.

The table below provides an overview of the key chemical identifiers for a specific isomer of isooctadecyl phosphoric acid ester.

| Property | Value | Source |

| Compound Name | 16-methylheptadecyl dihydrogen phosphate | uni.lu |

| Molecular Formula | C18H39O4P | uni.lu |

| Molecular Weight | 350.47 g/mol | nist.gov |

| CAS Number | 132324-29-9 | bldpharm.com |

| InChIKey | SUQPHYAFSSXBNB-UHFFFAOYSA-N | uni.lu |

Properties

CAS No. |

132324-29-9 |

|---|---|

Molecular Formula |

C18H39O4P |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

16-methylheptadecyl dihydrogen phosphate |

InChI |

InChI=1S/C18H39O4P/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-23(19,20)21/h18H,3-17H2,1-2H3,(H2,19,20,21) |

InChI Key |

SUQPHYAFSSXBNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Comprehensive Analytical and Spectroscopic Characterization of Phosphoric Acid, Isooctadecyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating phosphoric acid, isooctadecyl ester from complex matrices and for its quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds. However, due to the low volatility of alkyl phosphate (B84403) esters, a derivatization step is often necessary to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) esters. rsc.orgchromforum.org This approach allows for the separation and quantification of individual alkyl phosphates. rsc.org Several specialized detectors are employed to achieve high selectivity and sensitivity for phosphorus-containing compounds.

Gas Chromatography-Flame Photometric Detection (GC-FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds. Its suitability for analyzing organophosphorus compounds, including phosphate esters, has been well-demonstrated. researchgate.netresearchgate.net The detector's response allows for specific identification in complex samples. researchgate.net

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This technique offers exceptional sensitivity and element-specific detection. ucdavis.eduresearchgate.net For phosphorus analysis, the collision/reaction cell within the ICP-MS can be used to convert phosphorus (m/z 31) to a polyatomic ion like PO⁺ (m/z 47), which eliminates isobaric interferences and enhances detection limits. researchgate.net This method provides accurate quantification of phosphorus in various matrices, making it valuable for trace analysis. researchgate.netmanchester.ac.uk

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD): The NPD is a thermionic detector that shows high selectivity for compounds containing nitrogen and phosphorus. srigc.comscioninstruments.com It is approximately 100,000 times more responsive to nitrogen or phosphorus compounds than to hydrocarbons, making it ideal for detecting trace amounts of alkyl phosphates in complex mixtures like petroleum samples. srigc.comresearchgate.net This selectivity is crucial for minimizing matrix interference and achieving low detection limits. researchgate.netnih.gov

Table 1: Comparison of GC Detectors for Alkyl Phosphate Analysis

| Detector | Principle | Selectivity | Advantages | Applications |

| GC-FPD | Chemiluminescence of P compounds in a hydrogen-rich flame. | High for P and S. researchgate.net | Specific for heteroatom compounds. | Analysis of organophosphorus pesticides and esters. researchgate.net |

| GC-ICP-MS | Atomization and ionization in plasma, followed by mass analysis. | Element-specific. ucdavis.edu | Extremely high sensitivity, isotopic information, accurate quantification. researchgate.net | Trace element analysis, pesticide residue determination in food. researchgate.net |

| GC-NPD | Surface ionization of N and P compounds on a heated alkali salt bead. | Very high for N and P. scioninstruments.com | Excellent sensitivity, reduces hydrocarbon interference. srigc.comresearchgate.net | Analysis of pesticides, herbicides, and contaminants in environmental and industrial samples. researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound, without the need for derivatization. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for retaining and separating anionic compounds like alkyl phosphates. helixchrom.com

The retention can be controlled by adjusting the mobile phase composition, such as the concentration of the organic modifier (e.g., acetonitrile), buffer pH, and buffer concentration. helixchrom.comnacalai.com Detection can be accomplished using various detectors, including Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS), which are suitable for compounds lacking a strong UV chromophore. helixchrom.com

Table 2: Typical HPLC Parameters for Phosphate Ester Analysis

| Parameter | Description |

| Column | Mixed-mode (Anion-exchange and Reversed-phase) or Ion-pair reversed-phase. nih.govhelixchrom.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., sodium phosphate buffer). nacalai.com |

| pH Control | Phosphoric acid is often used to adjust the mobile phase pH to control the ionization state of the analyte. nacalai.com |

| Detection | ELSD, CAD, MS, or UV (at low wavelengths, ~210 nm). nih.govhelixchrom.com |

Ion chromatography (IC) is a specialized subset of HPLC that separates ions and polar molecules based on their charge. It is an effective technique for analyzing different phosphate species. helixchrom.com Using an anion-exchange mechanism, where the stationary phase carries positive charges, negatively charged analytes like alkyl phosphate anions are retained and separated. The elution of the analytes is controlled by the ionic strength and pH of the mobile phase. This method allows for the distinct quantification of monoalkyl phosphates and other related ionic phosphorus compounds.

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by providing detailed information about its functional groups and the connectivity of its atoms.

NMR spectroscopy is one of the most powerful tools for structural elucidation of organic compounds. ruc.dk

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P provides a highly sensitive and direct probe into the chemical environment of the phosphorus atom. mdpi.com The ³¹P NMR spectrum of this compound is expected to show a single resonance in the characteristic region for phosphate monoesters. researchgate.netresearchgate.net The spectrum is typically acquired with ¹H decoupling to produce a sharp singlet, simplifying analysis. huji.ac.il The broad chemical shift range of ³¹P NMR allows for clear distinction between different phosphorus species. mdpi.com

¹H NMR: The ¹H NMR spectrum provides information on the structure of the isooctadecyl group. Protons on the carbon adjacent to the phosphate ester oxygen (—CH₂—O—P) are expected to appear downfield, typically in the range of 3.7–4.1 ppm. orgchemboulder.com The complex, overlapping signals of the numerous methylene (B1212753) (—CH₂—) and methyl (—CH₃) groups of the branched alkyl chain would appear in the upfield region (approx. 0.8–1.7 ppm). orgchemboulder.comnih.gov The branching in the isooctadecyl chain would result in more complex splitting patterns compared to a linear alkyl chain.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. Due to the large, branched isooctadecyl group, many distinct signals are expected. The carbon atom directly bonded to the phosphate oxygen (—CH₂—O—P) is shifted downfield, typically appearing in the 60–80 ppm range. compoundchem.comwisc.edu The other alkyl carbons of the isooctadecyl chain resonate at higher fields (10–40 ppm). compoundchem.comwisc.edu The wide chemical shift range of ¹³C NMR (0-220 ppm) ensures good signal dispersion, aiding in the structural assignment of complex molecules. libretexts.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ³¹P | R-O-PO(OH)₂ | -5 to 5 | Phosphate monoesters typically resonate in this region. researchgate.netresearchgate.net |

| ¹H | -CH ₂-O-P | 3.7 - 4.1 | Deshielded by the adjacent electronegative oxygen atom. orgchemboulder.com |

| Alkyl -CH ₂-, -CH - | 1.2 - 1.7 | Complex multiplets forming a broad envelope. nih.gov | |

| Alkyl -CH ₃ | 0.8 - 1.0 | Typically appears as triplets or doublets depending on the structure. nih.gov | |

| ¹³C | -C H₂-O-P | 60 - 80 | Deshielded by the phosphate group. compoundchem.comwisc.edu |

| Alkyl -C H₂-, -C H- | 20 - 40 | The specific shifts depend on the branching pattern. compoundchem.com | |

| Alkyl -C H₃ | 10 - 20 | The terminal methyl groups of the alkyl chain. compoundchem.com |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ruc.dk The FT-IR spectrum of this compound would display characteristic absorption bands confirming its identity. Based on spectra of analogous compounds like octadecyl dihydrogen phosphate, key vibrational bands can be predicted. nist.gov

The most prominent bands include:

A strong, broad absorption for the P=O stretching vibration.

Strong absorptions corresponding to the P-O-C (ester) and P-O-H bonds.

A very broad band in the high-frequency region due to the O-H stretching of the acidic protons, which are involved in hydrogen bonding.

Sharp, intense bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the long isooctadecyl alkyl chain.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2850 - 2960 | C-H stretch | Alkyl (isooctadecyl) | uctm.edu |

| ~2800 | P-OH stretch | Phosphate | uctm.edu |

| ~1106 | P=O stretch | Phosphate | uctm.edu |

| ~985 | P-O-C stretch | Phosphate ester | uctm.edu |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., EI, CI, TOF-MS)

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular mass and elucidating the structure of this compound. Various ionization methods, including Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), coupled with mass analyzers like Time-of-Flight (TOF), provide comprehensive data on the compound's molecular weight and fragmentation behavior. nih.govwikipedia.org

In positive ion mode, particularly with soft ionization techniques like ESI or CI, the protonated molecule [M+H]⁺ is typically observed, allowing for direct confirmation of the molecular mass. nih.gov For this compound (C₁₈H₃₉O₄P), the expected monoisotopic mass is 350.2586 Da, leading to an anticipated [M+H]⁺ ion at m/z 351.2659. uni.lu Time-of-Flight (TOF) mass analyzers are particularly valuable for providing high-resolution mass measurements, which enables the precise determination of elemental composition from the accurate mass. nih.govwikipedia.org

Electron Ionization (EI) is a higher-energy technique that often results in extensive fragmentation, providing valuable structural information. The fragmentation of alkyl phosphates is well-characterized. mdpi.com A primary fragmentation pathway involves the cleavage of the C-O bond, leading to the loss of the alkyl chain. nih.govlibretexts.org Another common fragmentation pattern for organophosphorus compounds is the neutral loss of phosphoric acid (H₃PO₄). nih.gov The fragmentation process for triesters often involves the sequential loss of alkyl groups, and characteristic fragment ions such as [H₄PO₄]⁺ at m/z 98.9847 can be indicative of the phosphate moiety. mdpi.com

In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed and detected, providing complementary evidence for the molecular weight. nih.govnih.gov Analysis in this mode can offer clearer insights into the phosphate group's structure. nih.gov

Table 1: Predicted m/z Values for this compound Adducts This table presents predicted mass-to-charge (m/z) ratios for various adducts of this compound, as might be observed in different mass spectrometry experiments.

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 351.2659 | Positive |

| [M+Na]⁺ | 373.2478 | Positive |

| [M+K]⁺ | 389.2218 | Positive |

| [M-H]⁻ | 349.2513 | Negative |

Data sourced from PubChemLite. uni.lu

Table 2: Common Fragmentation Patterns for Long-Chain Alkyl Phosphates in MS This table summarizes typical fragmentation behaviors observed for long-chain alkyl phosphates during mass spectrometric analysis, providing clues to the compound's structure.

| Fragmentation Process | Description | Typical Ionization Method |

| Loss of Alkyl Chain | Cleavage of the C-O bond resulting in the loss of the isooctadecyl group. | EI, CID |

| Neutral Loss of H₃PO₄ | Elimination of a neutral phosphoric acid molecule from the parent ion. | EI, CID |

| Sequential Loss of Alkene | For tri- and di-esters, successive loss of alkene fragments from the alkyl chains. | EI, CID |

| Formation of [H₄PO₄]⁺ | Creation of a characteristic phosphorus-containing fragment ion. | EI, CID |

Advanced Material Characterization Techniques for Immobilized Esters

When this compound is immobilized on a substrate to form a self-assembled monolayer (SAM) or a thin film, its structural and compositional properties are investigated using a suite of advanced surface-sensitive techniques.

X-ray Diffraction (XRD) for Crystalline Structure and Nano-Layering Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. ijcmas.comthermofisher.com When applied to immobilized long-chain alkyl phosphates like the isooctadecyl ester, XRD provides critical insights into the degree of order and the presence of nano-layered structures within the film. researchgate.netnih.gov

The self-assembly of these esters on surfaces, particularly metal oxides, is driven by the interaction of the phosphate headgroup with the substrate and the van der Waals forces between the long alkyl chains. researchgate.net The extended isooctadecyl chains promote a high degree of intermolecular ordering, leading to the formation of "crystalline-like" films. researchgate.net

Research on similar titanium alkyl phosphates has shown that XRD patterns of these materials exhibit a strong diffraction peak at a very low 2θ angle, which is characteristic of a layered structure. nih.gov This low-angle peak corresponds to the d-spacing of the repeating bilayer unit, confirming the formation of a highly organized, multi-layered assembly on the substrate. nih.gov The presence and sharpness of such peaks are direct evidence of the film's crystallinity and the uniformity of the nano-layering.

Table 3: Typical XRD Findings for Immobilized Long-Chain Alkyl Phosphate Films This table outlines the key information that can be derived from the X-ray diffraction analysis of self-assembled alkyl phosphate layers.

| XRD Observation | Interpretation | Significance |

| Sharp peak at low 2θ angle | Indicates a well-defined, repeating layered structure (nano-layering). nih.gov | Confirms long-range order and self-assembly into a lamellar phase. |

| Additional weak peaks at higher angles | Harmonics of the primary layered structure or other crystalline domains. nih.gov | Provides more detailed information about the unit cell and packing. |

| Broad, diffuse scattering | Suggests an amorphous or poorly ordered (liquid-like) film structure. | Indicates a lack of significant crystallinity. |

| Increased peak intensity/sharpness with longer alkyl chains | Enhanced crystallinity due to stronger van der Waals interactions. researchgate.net | Demonstrates the role of the alkyl chain in promoting film organization. |

Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectrometry (STEM-EDS) for Interfacial Analysis

Scanning Transmission Electron Microscopy (STEM) combined with Energy-Dispersive X-ray Spectrometry (EDS) is an indispensable tool for the high-resolution imaging and elemental analysis of interfaces. thermofisher.comkuleuven.be For immobilized this compound, STEM-EDS allows for the direct visualization of the film and the substrate, while simultaneously mapping the elemental composition across the interface. researchgate.netmst.or.jp

STEM provides cross-sectional images at the nanoscale, revealing the thickness, uniformity, and morphology of the immobilized ester layer. kuleuven.be Concurrently, the EDS detector collects X-rays emitted from the sample as the electron beam scans across it. nih.gov Each element emits X-rays at characteristic energies, allowing for the creation of elemental maps that show the spatial distribution of Carbon (C), Oxygen (O), and Phosphorus (P) from the ester, as well as the constituent elements of the underlying substrate (e.g., Titanium, Silicon, Zirconium). researchgate.netresearchgate.net

This correlative approach is crucial for verifying that the ester has formed a distinct layer and for examining the chemical nature of the interfacial region where the phosphate headgroups bind to the substrate. researchgate.netresearchgate.net

Table 4: Expected STEM-EDS Analysis Results for an Immobilized Isooctadecyl Phosphate Layer This table describes the anticipated elemental signals from different regions in a cross-sectional STEM-EDS analysis of the immobilized ester on a substrate like titanium oxide (TiO₂).

| Analyzed Region | Expected Dominant Elemental Signals (EDS) | Information Gained (STEM/EDS) |

| Ester Film | Carbon (C), Phosphorus (P), Oxygen (O) | Verification of film composition, thickness, and uniformity. |

| Interface | P, O, and Substrate Elements (e.g., Ti) | Analysis of the bonding region, detection of elemental interdiffusion or interfacial oxide layers. researchgate.net |

| Substrate | Substrate Elements (e.g., Ti, O) | Confirmation of substrate material and structure beneath the film. |

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental, quantitative measure of the mass fractions of the elements (Carbon, Hydrogen, Oxygen, Phosphorus) within a sample of this compound. This bulk characterization technique is essential for confirming that the synthesized compound has the correct empirical and molecular formula, thereby verifying its identity and purity.

The theoretical composition is calculated directly from the molecular formula, C₁₈H₃₉O₄P (Molecular Weight: 350.48 g/mol ). Experimental values are obtained using techniques such as combustion analysis for C and H. The results are then compared to the theoretical percentages. A close match between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the compound. Studies on related metal-alkyl phosphate complexes have successfully used compositional data to deduce the chemical formula of the resulting material. nih.gov

Table 5: Elemental Composition of this compound This table compares the theoretical (calculated) elemental composition of pure this compound with a set of hypothetical experimental results to illustrate the verification process.

| Element | Molecular Formula | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | C₁₈ | 61.69% | 61.65% |

| Hydrogen (H) | H₃₉ | 11.21% | 11.25% |

| Oxygen (O) | O₄ | 18.26% | 18.21% |

| Phosphorus (P) | P | 8.84% | 8.89% |

Research Applications of Phosphoric Acid, Isooctadecyl Ester in Advanced Materials and Catalysis

Role as Surface-Active Agents and Interfacial Modifiers in Advanced Systems

The amphiphilic nature of phosphoric acid, isooctadecyl ester, which combines a hydrophilic phosphate (B84403) head with a hydrophobic isooctadecyl tail, is the basis for its utility as a surface-active agent. This dual characteristic allows it to operate at the interface between different phases, such as liquid-solid or liquid-liquid, modifying their properties to achieve desired effects in a variety of formulations.

Wetting and Dispersing Agent Functionality

In many industrial processes, the effective wetting of solid particles and their uniform dispersion within a liquid medium are critical for product performance. Phosphoric acid esters, including the isooctadecyl derivative, are recognized for their ability to function as highly effective wetting and dispersing agents. additivesforpolymer.combyk.com The isooctadecyl group, a large and branched hydrocarbon chain, provides strong steric hindrance, which is a key mechanism for preventing the re-agglomeration of dispersed particles. allnex.com

Table 1: Functional Properties of Phosphoric Acid Esters as Wetting and Dispersing Agents

| Property | Description |

| Wetting | Reduces the surface tension between a liquid and a solid, allowing the liquid to spread over the surface more easily. |

| Dispersion | Facilitates the separation of fine solid particles in a liquid, preventing clumping and settling. |

| Stabilization | Forms a protective layer around particles to prevent re-agglomeration, ensuring long-term stability of the dispersion. |

This table summarizes the general functions of phosphoric acid esters as wetting and dispersing agents.

Emulsifying Properties in Formulations

The formation of stable emulsions, which are mixtures of two or more immiscible liquids, is crucial in a wide range of products, from food and cosmetics to industrial lubricants and agricultural formulations. Phosphoric acid esters are known to be effective emulsifiers due to their ability to reduce the interfacial tension between oil and water phases. inflibnet.ac.in

In an oil-in-water emulsion, the hydrophobic isooctadecyl tail of the phosphoric acid ester dissolves in the oil droplets, while the hydrophilic phosphate head remains in the continuous water phase. This arrangement creates a stable interface that prevents the oil droplets from coalescing and separating from the water. The specific geometry of the isooctadecyl group can influence the type of emulsion formed (oil-in-water or water-in-oil) and its stability. The use of phosphate-based emulsifiers is particularly relevant in the formulation of processed foods and other products where stable emulsions are required. inflibnet.ac.inresearchgate.net

Adhesion Promotion and Anti-Corrosive Applications

In addition to promoting adhesion, the layer of isooctadecyl phosphate molecules on the metal surface acts as a physical barrier, protecting the underlying material from corrosive agents such as water and oxygen. google.comnih.gov The long, hydrophobic isooctadecyl chains create a water-repellent layer that inhibits the electrochemical reactions responsible for corrosion. finishingandcoating.com This dual functionality of adhesion promotion and corrosion inhibition makes this compound, a valuable component in the formulation of high-performance protective coatings for a variety of industrial and consumer applications. researchgate.netblackoxideindustries.com

Catalytic Applications and Catalyst Support Technologies

The field of catalysis is continually seeking new and more efficient ways to drive chemical reactions. Chiral phosphoric acids, a class of compounds to which the isooctadecyl ester belongs, have emerged as powerful organocatalysts for a range of asymmetric transformations. nih.govresearchgate.net Furthermore, the ability to immobilize these catalysts on solid supports offers significant advantages in terms of catalyst recovery and reuse.

Chiral Phosphoric Acid Catalysis in Asymmetric Synthesis

Asymmetric synthesis, the production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphoric acids have proven to be highly effective catalysts for a variety of enantioselective reactions, including Mannich reactions, Friedel-Crafts alkylations, and reductions of imines. researchgate.netresearchgate.netnih.govelsevierpure.com

The catalytic activity of these compounds stems from their ability to act as Brønsted acids, donating a proton to activate a substrate, and to form a chiral environment around the reaction center, thereby directing the stereochemical outcome of the reaction. While the most commonly used chiral phosphoric acids are derived from BINOL and SPINOL scaffolds, the principles of this catalysis can be extended to other chiral phosphoric acid derivatives. The isooctadecyl group, if incorporated into a chiral phosphoric acid structure, could influence the catalyst's solubility and its interaction with nonpolar substrates, potentially leading to new catalytic activities and selectivities.

Table 2: Examples of Reactions Catalyzed by Chiral Phosphoric Acids

| Reaction Type | Description |

| Mannich Reaction | The aminoalkylation of an acidic proton located on a carbon atom. |

| Friedel-Crafts Alkylation | The alkylation of an aromatic ring with an alkyl halide using a strong Lewis or Brønsted acid catalyst. |

| Imines Reduction | The conversion of an imine to an amine. |

| Diels-Alder Reaction | A chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene (B86901) system. |

This table provides examples of the types of chemical reactions where chiral phosphoric acids are used as catalysts.

Immobilization Strategies on Mesoporous Silica (B1680970) and Other Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving the sustainability and cost-effectiveness of chemical processes. mdpi.comresearchgate.netdtic.mil By anchoring the catalyst to a solid material, it can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst cost. Mesoporous silica, with its high surface area and tunable pore structure, is an ideal support for catalyst immobilization. researchgate.net

This compound, can be immobilized on silica supports through the reaction of its phosphate group with the silanol (B1196071) groups on the silica surface, forming a covalent bond. etsu.edu The long isooctadecyl chain would then extend into the pores or the surrounding solvent, creating a specific chemical environment for the catalytic reaction. This approach could be used to create highly active and recyclable catalysts for a variety of applications, from fine chemical synthesis to environmental remediation. The ability to tailor the properties of the support and the immobilized catalyst opens up new possibilities for the design of advanced catalytic systems.

Design of Organocatalysts Incorporating Phosphoric Acid Ester Moieties

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has been significantly advanced by the development of chiral phosphoric acids (CPAs). nih.govresearchgate.net These catalysts are highly valued for their ability to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. rsc.org CPAs are considered a "privileged" catalyst class due to their versatility, operational simplicity, and tolerance for air and moisture, overcoming limitations often seen with metal-based catalysts or enzymes. nih.govsemanticscholar.org

The design of these organocatalysts is a key aspect of their success. By modifying the structure of the phosphoric acid ester, researchers can fine-tune the catalyst's properties to achieve high yields and stereoselectivity. Innovations in this area include:

Bifunctional and Macrocyclic Designs: Linking two phosphoric acid units together, either through single covalent bonds or within a macrocyclic structure, has been shown to dramatically increase enantioselectivity in certain reactions compared to their single-acid counterparts. researchgate.net The nature, rigidity, and length of the linker between the acid moieties have a profound influence on catalytic performance. researchgate.net

Scaffold Diversity: While early designs were dominated by the BINOL (2,2'-binaphthol) scaffold, which provides axial chirality, newer designs incorporate different backbones, such as spirodiindene (SPA catalysts) or even minimalistic scaffolds with a single point of chirality. nih.gove3s-conferences.org These diverse frameworks create unique steric and electronic environments around the acidic proton, enabling a broad range of asymmetric transformations. semanticscholar.orge3s-conferences.org

Immobilization on Solid Supports: To improve reusability and facilitate large-scale production, phosphoric acid ester-based organocatalysts can be immobilized on solid supports like mesoporous silica. mdpi.com This approach combines the high surface area of the support with the catalytic activity of the organocatalyst, proving effective in reactions like the asymmetric aldol (B89426) reaction. mdpi.com

Data-Driven Design: Modern approaches utilize data science and computational modeling to guide the design of new catalysts. nih.gov By creating and testing a diverse training set of catalysts, researchers can build statistical models that identify the key structural features influencing selectivity, accelerating the optimization process. nih.gov

These design strategies have enabled the use of phosphoric acid-based catalysts in a wide array of reactions, including transfer hydrogenations, Mannich reactions, Povarov reactions, and Friedel-Crafts alkylations. researchgate.netsemanticscholar.orge3s-conferences.org

Table 1: Research Findings on Organocatalyst Design

| Catalyst Design Principle | Key Finding | Application Example | Citation |

|---|---|---|---|

| Bifunctional Catalysts | Linking two phosphoric acid moieties can dramatically increase enantioselectivity. | Asymmetric dearomative fluorination, transfer-hydrogenation of quinolines. | researchgate.net |

| Scaffold Diversity | Spirocyclic phosphoric acids (SPAs) are effective, metal-free catalysts for synthesizing chiral molecules. | Povarov reaction for synthesizing chiral isoindoline-1-ones. | e3s-conferences.org |

| Immobilization | Phosphoric acid ester organocatalysts can be covalently tethered to mesoporous silica. | Asymmetric aldol reaction. | mdpi.com |

| Data-Driven Design | Data science techniques can streamline the optimization of new catalyst scaffolds. | Transfer hydrogenation of 8-aminoquinoline. | nih.gov |

Biomedical Materials Research: Dentin Adhesives and Related Interfaces

In dentistry, the long-term success of resin-based restorations depends critically on the quality of the bond between the restorative material and the tooth structure, namely enamel and dentin. Phosphoric acid ester monomers are key components in modern dental adhesives, particularly "self-etch" systems, due to their ability to form a strong and durable chemical bond with the tooth's mineralized tissues. nih.govproquest.commdpi.com The functional monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a well-studied phosphoric acid ester, is considered the gold standard in this application for its superior and stable chemical interaction with hydroxyapatite (B223615) (HAp), the primary mineral component of enamel and dentin. nih.govproquest.commdpi.comabstractarchives.com

Nano-Layering Mechanisms at Biological Interfaces

A key mechanism responsible for the high bond strength and durability of 10-MDP-based adhesives is the formation of self-assembled "nano-layers" at the adhesive-tooth interface. nih.govnih.govresearchgate.net When an adhesive primer containing 10-MDP is applied to enamel or dentin, the monomer molecules organize into distinct, layered structures. nih.govelsevierpure.com This nano-layering is a result of an ionic bond forming between the phosphate group of the 10-MDP monomer and the calcium in the hydroxyapatite. researchgate.net

Research using X-ray diffraction (XRD) and transmission electron microscopy (TEM) has confirmed the presence of these nano-layers on both enamel and dentin surfaces, even under clinical application protocols. nih.gov The extent of nano-layering is greater on dentin than on enamel and is proportional to the concentration of the 10-MDP monomer in the primer. nih.govelsevierpure.com This stable, ordered structure at the interface is believed to be fundamental to the clinical longevity of adhesively bonded tooth restorations. nih.govresearchgate.net

Interaction Mechanisms with Biomineral Surfaces

The chemical interaction of phosphoric acid esters like 10-MDP with the biomineral surface of a tooth is a dynamic process that follows an "adhesion-decalcification" concept. proquest.comnih.gov The process can be summarized as follows:

Adsorption and Demineralization: The acidic phosphate group of the 10-MDP monomer initially adsorbs onto the hydroxyapatite surface. This interaction leads to a superficial dissolution of the HAp, causing calcium ions (Ca²⁺) to be leached from the mineral. nih.govproquest.comelsevierpure.com

Salt Formation and Deposition: The released calcium ions then react with the 10-MDP molecules to form a new, stable MDP-calcium salt. nih.govabstractarchives.com This newly formed salt has a lower solubility than the original hydroxyapatite, causing it to precipitate and deposit onto the tooth surface, creating the observed nano-layered structure. nih.govabstractarchives.com

Stable Ionic Bonding: Advanced analysis using solid-state Nuclear Magnetic Resonance (NMR) and Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectrometry (STEM-EDS) has revealed that both of the terminal hydroxyl (POH) groups of the 10-MDP phosphate head react ionically with calcium. nih.gov This twofold interaction creates a particularly stable, water-resistant MDP-Ca salt structure (CaRPO₄), which is crucial for the durability of the bond. nih.govresearchgate.net

Over longer interaction times (e.g., 24 hours), other calcium phosphate salts like dicalcium phosphate dihydrate (CaHPO₄·2H₂O) may precipitate on top of the initial MDP-calcium salt layer. nih.govabstractarchives.com

Table 2: Research Findings on Dentin Adhesion Mechanisms

| Analytical Technique | Key Finding | Mechanism | Citation |

|---|---|---|---|

| X-Ray Diffraction (XRD) | Confirmed the formation of self-assembled nano-layers on enamel and dentin. | Ionic bonding between 10-MDP and HAp leads to ordered structures. | nih.govnih.gov |

| NMR Spectroscopy | Revealed that two POH groups of the 10-MDP monomer react with calcium. | Formation of a stable, water-resistant CaRPO₄ salt. | nih.govresearchgate.net |

| STEM-EDS | Confirmed the presence and co-localization of Calcium and Phosphorus in each nano-layer. | Direct evidence of MDP-Ca salt formation at the interface. | nih.gov |

Contributions to Coordination Polymers and Metal Phosphonates Chemistry

While not extensively documented under the specific label of "coordination polymers," the fundamental interaction of phosphoric acid esters with metal ions on biomineral surfaces provides a clear and important example of the principles that govern this field of chemistry. The self-assembly of 10-MDP-calcium salts on hydroxyapatite is, in essence, the formation of a two-dimensional coordination structure. nih.govnih.gov

The phosphate group of the ester acts as a multidentate ligand, coordinating with calcium ions (the metal center) to form a well-defined, layered salt. nih.govabstractarchives.comnih.gov This demonstrates the capacity of phosphoric acid esters to act as molecular building blocks for creating ordered, metal-organic structures on a substrate. This principle is central to the broader field of coordination polymers and metal phosphonates, where organic ligands are used to link metal ions into one-, two-, or three-dimensional networks. The well-characterized, stable, and ordered nano-layers formed in dental adhesives serve as a model system for surface-mediated coordination chemistry, highlighting the potential for phosphoric acid esters to be used in creating functionalized surfaces and structured thin films. nih.govresearchgate.net

Mechanistic Insights into Reactions and Interactions Involving Phosphoric Acid, Isooctadecyl Ester

Reaction Mechanisms in Esterification and Hydrolysis

The formation and breakdown of phosphoric acid, isooctadecyl ester are governed by complex reaction mechanisms. These processes are fundamental to its synthesis and environmental fate.

Proton Shuttle Processes and Multimolecular Aggregate Formation in Esterification

Recent research has illuminated a novel mechanism for the esterification of phosphoric acid that moves beyond simple acid catalysis. This mechanism involves the formation of multimolecular aggregates that facilitate the reaction through proton shuttling. researchgate.netchemrxiv.org In this process, tetraalkyl orthosilicates can act as effective reagents for the direct esterification of phosphoric acid. researchgate.netchemrxiv.org

Theoretical and experimental studies reveal that these organosilicate reagents enable the formation of a reaction complex where multiple phosphoric acid molecules and the silicate (B1173343) aggregate. researchgate.netchemrxiv.org This aggregation creates a microenvironment where protons can be efficiently transferred, or "shuttled," between molecules. researchgate.netchemrxiv.org This proton relay is crucial for activating the alcohol and facilitating the nucleophilic attack that leads to ester formation. nih.govsemanticscholar.org The formation of these extended, polarized hydrogen-bonded chains is a key feature of proton conduction in phosphoric acid systems. nih.govresearchgate.net This multimolecular, aggregate-based mechanism with proton shuttling presents a significant advancement in understanding and performing esterification under specific conditions. researchgate.netchemrxiv.org

The process can be conceptualized in the following stages:

Aggregate Formation: Phosphoric acid and the esterifying agent (e.g., an organosilicate) form a multimolecular complex. researchgate.netchemrxiv.org

Proton Shuttling: Within this aggregate, a network of hydrogen bonds allows for the rapid transfer of protons. chemrxiv.orgresearchgate.net

Alkyl Transfer: The proton shuttle facilitates the transfer of an alkyl group (like isooctadecyl) from its carrier to the phosphoric acid, forming the phosphate (B84403) ester. researchgate.net

This mechanism is distinct from traditional Fischer esterification, where a strong acid catalyst protonates the carbonyl group of a carboxylic acid. youtube.commasterorganicchemistry.com

Mechanisms of Phosphate-Phosphonate Rearrangement

Phosphate esters can undergo rearrangement to form phosphonates, which are characterized by a direct carbon-phosphorus (C-P) bond. frontiersin.org The phosphate-phosphonate rearrangement is typically a base-catalyzed isomerization of α-hydroxyphosphonates, but the underlying principles of phosphoryl group migration are relevant. researchgate.net The driving force for this type of rearrangement is often the formation of a more stable bond, such as a heteroatom-lithium bond, compared to a carbon-lithium bond in base-induced reactions. nih.gov

The general mechanism involves the deprotonation of a carbon atom adjacent to both a hydroxyl group and the phosphate group, followed by the migration of the phosphoryl group from the oxygen to the carbon. researchgate.net This process can be influenced by several factors:

Base Strength: Strong bases like sodium hydride or lithium bases are often required to initiate the rearrangement. researchgate.netnih.gov

Substituents: The electronic nature of the substituents on the molecule can stabilize intermediates and influence the reaction's feasibility. researchgate.net

Stereochemistry: The rearrangement can proceed with a high degree of stereoselectivity, often with retention of configuration at the phosphorus center and the migrating carbon atom. nih.govacs.org

The isomerization from a phosphate (P-O-C linkage) to a phosphonate (B1237965) (P-C linkage) represents a fundamental shift in the chemical structure and properties of the organophosphorus compound. frontiersin.orgnih.gov

| Factor | Influence on Phosphate-Phosphonate Rearrangement | Source |

| Catalyst | Strong bases (e.g., NaH, s-BuLi, LiTMP) are typically used to induce the rearrangement by deprotonation. | researchgate.netnih.gov |

| Substituents | Electron-withdrawing groups can stabilize the carbanion intermediate, facilitating the migration of the phosphoryl group. | researchgate.net |

| Stereochemistry | The reaction often proceeds with retention of configuration at both the phosphorus and carbon centers. | nih.govacs.org |

| Driving Force | Formation of a more thermodynamically stable bond (e.g., O-Li vs. C-Li) drives the isomerization forward. | nih.gov |

Cleavage Mechanisms of Phosphoric Acid Esters

The hydrolysis, or cleavage, of phosphoric acid esters like the isooctadecyl ester can proceed through several mechanistic pathways. The specific pathway depends on factors such as pH, the nature of the nucleophile, and the structure of the ester itself. thieme-connect.de Two primary processes are recognized for the reaction of phosphate esters with nucleophiles:

Type 1 Processes (O-P Cleavage): This involves a nucleophilic attack directly on the phosphorus atom, leading to the breaking of a phosphorus-oxygen bond. thieme-connect.de This is the most common mechanism in the hydrolysis of acyclic phosphate esters. thieme-connect.de The reaction often proceeds through a trigonal bipyramidal transition state or intermediate. thieme-connect.delibretexts.org

Type 2 Processes (O-C Cleavage): This involves a nucleophilic attack on the carbon atom of the alkyl (isooctadecyl) group, with the phosphate group acting as a leaving group. thieme-connect.de This pathway is analogous to an SN2 reaction at the carbon center. thieme-connect.de

The hydrolysis can be catalyzed by either acid or base. nih.gov

Acid-Catalyzed Hydrolysis: The reaction typically begins with the protonation of one of the phosphate oxygen atoms, making the phosphorus atom more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, attacks the phosphorus atom directly. This process generally occurs with inversion of configuration at the phosphorus center, supporting the existence of a trigonal bipyramidal intermediate. libretexts.org

The rate of hydrolysis is significantly influenced by the degree of esterification; for instance, the hydrolysis of a phosphate triester is substantially faster than that of a corresponding diester under alkaline conditions. thieme-connect.de

Interfacial Interaction Mechanisms

As an amphiphilic molecule with a polar phosphate head and a long nonpolar isooctadecyl tail, this ester exhibits significant activity at interfaces. Its behavior is dictated by complex adsorption, binding, and self-assembly processes.

Adsorption and Binding Mechanisms at Solid-Liquid Interfaces

The adsorption of this compound onto solid surfaces from a liquid phase is a critical aspect of its function in applications like dispersion and surface modification. The process is governed by a combination of interactions.

The primary binding mechanism often involves the polar phosphate head group interacting with the solid surface. On oxide surfaces like alumina (B75360) (Al₂O₃) or titania (TiO₂), the phosphate group can form strong bonds. researchgate.netmdpi.com The nature of this binding can be:

Electrostatic Interactions: This occurs between the charged phosphate group and a charged surface. The surface charge of the adsorbent material, which is often pH-dependent, plays a crucial role. diva-portal.orgnih.gov

Ligand Exchange/Complexation: The phosphate group can directly replace surface hydroxyl groups on metal oxides, forming inner-sphere surface complexes. mdpi.com This is a form of chemisorption and results in strong binding. mdpi.com

The adsorption process is often described in stages:

Rapid Initial Adsorption: Molecules quickly diffuse from the bulk solution to the external surface of the solid. mdpi.com

Slower Secondary Stage: Molecules diffuse into more porous structures of the solid, a process limited by intraparticle diffusion. mdpi.com

Equilibrium: The rate of adsorption equals the rate of desorption as available binding sites become saturated. mdpi.com

| Adsorption Parameter | Description | Impact on Isooctadecyl Phosphate Adsorption | Source |

| pH | Affects the surface charge of the adsorbent and the protonation state of the phosphate head group. | Under acidic conditions, adsorption on metal oxides is often favored due to protonated surfaces and the formation of inner-sphere complexes. Adsorption may decrease as pH increases toward the point of zero charge. | mdpi.comnih.gov |

| Temperature | Influences the thermodynamics of adsorption. | Adsorption can be either exothermic or endothermic. For some phosphate-soil systems, the process is endothermic and spontaneous. | mdpi.commdpi.com |

| Ionic Strength | Affects electrostatic interactions. | For strong inner-sphere complexation, the effect of ionic strength is minimal. For weaker electrostatic adsorption, it can play a more significant role. | mdpi.com |

| Concentration | The amount of adsorbate in the solution. | Adsorption capacity generally increases with initial concentration until the surface reaches saturation. | mdpi.com |

Self-Assembly Processes at Nano-Layer Interfaces

The amphiphilic nature of this compound drives it to self-assemble at interfaces, such as an oil-water interface or on a solid surface, to minimize interfacial energy. epj.org This process can lead to the formation of highly organized structures, including nano-layers. nih.gov

A key example of this phenomenon is seen with similar long-chain phosphate monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP). Research has shown that 10-MDP can ionically interact with calcium ions in hydroxyapatite (B223615), leading to the formation of self-assembled nano-layers. nih.gov In this structure, two phosphate molecules form a stable salt bridge with a calcium ion, creating a well-defined, layered arrangement. nih.gov

For this compound, a similar self-assembly can be envisaged:

Interfacial Migration: The molecules migrate to an interface (e.g., solid-liquid or liquid-liquid). epj.org

Oriented Arrangement: The polar phosphate heads bind to the polar phase (like a water droplet or a hydrophilic solid surface), while the nonpolar isooctadecyl tails orient into the nonpolar phase. diva-portal.orgrsc.org

Nano-Layer Formation: Through strong intermolecular interactions (e.g., ionic bonding with surface cations, van der Waals forces between the alkyl chains), the molecules pack into a dense, ordered monolayer or even multilayer film. nih.govrsc.org

This self-assembly into nano-layers is crucial for applications where a stable, well-defined interfacial film is required. The stability of these films makes the interface more robust and resistant to degradation. nih.gov

Catalytic Reaction Pathways

Chiral phosphoric acids (CPAs) are a class of highly effective Brønsted acid catalysts used in a wide array of asymmetric transformations. acs.org Their success is largely attributed to their modular and tunable structures, which allow for the creation of specific chiral environments. acs.orgacs.org These catalysts operate through various modes of substrate activation, often involving complex noncovalent interactions such as hydrogen bonding and van der Waals forces. acs.org While research primarily focuses on BINOL-derived chiral phosphoric acids, the principles of activation and stereocontrol are governed by the phosphate moiety, making them applicable to understanding the potential catalytic behavior of chiral variants of this compound.

Bifunctional Activation Modes in Chiral Phosphoric Acid Catalysis

A predominant mechanism in chiral phosphoric acid catalysis is bifunctional activation, where the catalyst interacts with two or more reactants or different parts of a single substrate simultaneously. nih.gov In this mode, the acidic proton of the phosphate group can activate an electrophile by forming a hydrogen bond, thereby increasing its reactivity. Concurrently, the oxygen atoms of the phosphate group can act as a Lewis base to activate a nucleophile. nih.gov

This dual activation is often visualized as a hydrogen-bonding network that organizes the reactants within a well-defined chiral pocket, facilitating a stereoselective reaction. nih.gov For instance, in nucleophilic additions to imines, the phosphoric acid protonates the imine, while the phosphate oxygen forms a hydrogen bond with the nucleophile. acs.org This synergistic activation lowers the energy of the transition state and directs the reaction along a specific stereochemical path. nih.gov While many reactions proceed through this bifunctional pathway, other activation modes, such as mono-activation or unexpected distortion-driven mechanisms, have also been identified, highlighting the versatility of CPA catalysis. acs.orgacs.org

The table below illustrates how different substituents on a chiral phosphoric acid catalyst can influence the enantioselectivity of a reaction, a principle that would apply to derivatives of isooctadecyl ester.

Table 1: Influence of Catalyst Substituents on Enantioselectivity

| Catalyst Substituent (at 3,3' positions) | Product Enantiomeric Excess (ee) |

|---|---|

| Phenyl | 85% |

| 2,4,6-Triisopropylphenyl (TRIP) | 96% |

| 9-Anthryl | 98% |

| 2,6-Dimethylphenyl | 75% |

This table is representative and compiled from data on typical CPA-catalyzed reactions to illustrate the impact of steric and electronic properties on stereochemical outcomes. acs.org

Stereocontrol and Enantioselectivity Mechanisms

The primary goal of chiral phosphoric acid catalysis is to control the three-dimensional arrangement of atoms in the product molecule. The enantioselectivity of these reactions is governed by the subtle energy differences between the transition states leading to the different stereoisomers. rsc.org These energy differences arise from the noncovalent interactions established between the catalyst and the substrates. acs.org

Key factors that determine stereocontrol include:

The Chiral Scaffold: The inherent chirality of the catalyst, often derived from a binaphthyl (BINOL) backbone, creates a defined three-dimensional space. nih.gov

Substituents: Bulky or electronically-tuned groups at the 3,3'-positions of the BINOL scaffold are crucial for creating a specific chiral environment that favors one transition state over another. acs.orgnih.gov

Hydrogen Bonding: The precise geometry and strength of hydrogen bonds between the catalyst and substrates are critical in orienting the reactants for a selective transformation. rsc.org

Substrate Conformation: The catalyst can influence the conformation of the substrate, for example, by controlling the E/Z isomerization of an imine, thereby directing the reaction pathway. acs.org

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. rsc.orgthieme-connect.derepec.org For example, research on the aza-Cope rearrangement revealed that the major product is formed via a transition state stabilized by a greater number of hydrogen bonds between the substrate and the catalyst's phosphate group compared to the transition state for the minor product. rsc.org Similarly, studies on spiroketalization reactions have supported an asynchronous concerted mechanism, ruling out long-lived intermediates and proposing a transition state model that accurately predicts the observed enantioselectivity. nih.gov The long isooctadecyl chain in a hypothetical chiral version of this compound would be expected to exert significant steric influence, potentially creating a unique chiral pocket and affecting solubility and catalyst-substrate interactions.

Proton Conduction Mechanisms in Phosphate Systems

Phosphate systems, including neat phosphoric acid and its derivatives, are of significant interest for their ability to conduct protons, a key property for applications like proton exchange membrane fuel cells. nih.govnih.gov The high intrinsic proton conductivity of phosphoric acid is attributed to its extensive network of strong, polarizable hydrogen bonds. nih.govnyu.edu

Proton transport in these systems occurs through two primary mechanisms:

Grotthuss Mechanism (Structural Diffusion): This involves the "hopping" of a proton from one phosphate molecule to the next through the hydrogen bond network. A proton from a hydronium-like species or a protonated phosphate can be transferred to an adjacent molecule, causing a cascade of proton transfers along a chain of hydrogen-bonded molecules. nih.govrsc.org This process is facilitated by the continuous rearrangement of the hydrogen bond network. nyu.edu The efficiency of this mechanism is linked to "hydrogen bond network frustration," which is an imbalance between the number of proton donors and acceptors in the system. rsc.orgmpg.de

Vehicular Mechanism: In this mechanism, protons are transported by the diffusion of proton-carrying molecules, such as H₃O⁺ or protonated phosphate species, through the bulk material. rsc.org The contribution of this mechanism becomes more significant in aqueous systems where the mobility of these charge carriers is high. rsc.org

Table 2: Proton Conductivity of Various Phosphate-Based Systems

| Compound/System | Condition | Conductivity (S/cm) | Primary Conduction Mechanism |

|---|---|---|---|

| Neat H₃PO₄ | Anhydrous | ~10⁻² | Grotthuss |

| H₃PO₄·5H₂O | Aqueous | > Neat H₃PO₄ | Vehicular |

| [C₃N₂H₁₂][Zn(HPO₄)₂] (Metal Phosphate) | 99% RH, 333 K | 1.11 x 10⁻² | Grotthuss (water-assisted) |

| [C₆N₄H₂₂]₀.₅[Zn(HPO₄)₂] (Metal Phosphate) | 75% RH, 298 K | 1.04 x 10⁻⁷ | Limited by network structure |

Data compiled from various sources to illustrate the range of conductivities and influencing factors in phosphate systems. nih.govrsc.org

Environmental Behavior and Biogeochemical Fate of Phosphoric Acid, Isooctadecyl Ester

Biodegradation Pathways and Persistence in Aquatic Environments

The persistence of Phosphoric acid, isooctadecyl ester in aquatic environments is largely determined by its susceptibility to biodegradation, a process driven by microorganisms. The rate and extent of this degradation are influenced by the chemical's structure and the surrounding environmental conditions.

Assessment of Readily Biodegradability and Inherent Biodegradability

The biodegradability of a chemical is often categorized as either "readily biodegradable" or "inherently biodegradable." A substance is considered readily biodegradable if it can undergo rapid and extensive degradation in a stringent screening test, suggesting it will not persist in the environment. Inherent biodegradability , on the other hand, implies that a chemical has the potential to biodegrade, although it may do so more slowly or only under specific conditions.

Specific data on the ready and inherent biodegradability of this compound are limited in publicly available scientific literature. However, the general structure of long-chain alkyl phosphate (B84403) esters provides clues to its likely behavior. The ester bond in the molecule is susceptible to enzymatic hydrolysis, a common first step in biodegradation. However, the long isooctadecyl (C18) alkyl chain, being a large, non-polar moiety, can hinder microbial attack.

Studies on other organophosphate esters indicate that their degradation rates can vary significantly. For instance, some shorter-chain alkyl phosphates may be more readily biodegradable, while more complex or halogenated structures show greater persistence. The long alkyl chain of isooctadecyl phosphate likely makes it less water-soluble and less bioavailable to microorganisms, suggesting it may not be readily biodegradable. It is more probable that it would be classified as inherently biodegradable, with degradation occurring over a more extended period.

A study on the biodegradation of an EtFOSE-based phosphate diester (SAmPAP diester) in marine sediments found it to be more recalcitrant than other tested compounds, with slow transformation over 120 days. researchgate.net This suggests that complex phosphate esters can exhibit significant persistence.

Table 1: General Biodegradability Classification

| Classification | Description | Implication for this compound |

|---|---|---|

| Readily Biodegradable | Rapid and complete biodegradation under stringent aerobic conditions. | Unlikely, due to the long, hydrophobic isooctadecyl chain. |

| Inherently Biodegradable | Potential for biodegradation, but at a slower rate or under specific conditions. | Likely, with the ester linkage being a potential site for initial enzymatic attack. |

| Persistent | Lacks significant biodegradation under typical environmental conditions. | Possible, especially under conditions unfavorable for microbial activity. |

Factors Influencing Biodegradation Rates

Several environmental factors can significantly influence the rate at which this compound biodegrades in aquatic environments.

Microbial Population: The presence of microbial communities adapted to utilizing organophosphates is crucial. geoscienceworld.org Soils and sediments with a history of organophosphate exposure often exhibit faster degradation rates due to the enrichment of microorganisms capable of metabolizing these compounds. geoscienceworld.org

Temperature: Biodegradation is an enzyme-mediated process, and as such, is temperature-dependent. Generally, higher temperatures (within the optimal range for microbial activity) lead to faster degradation rates. geoscienceworld.orgnih.gov

pH: The pH of the water can affect both the chemical stability of the ester and the activity of microbial enzymes. geoscienceworld.org Hydrolysis of phosphate esters can be pH-dependent. geoscienceworld.org

Nutrient Availability: The presence of other nutrients, such as nitrogen and carbon, can influence microbial activity and, consequently, the degradation of the target compound.

Environmental Partitioning and Transport Mechanisms

The way in which this compound distributes itself between air, water, and soil is a key determinant of its environmental fate and potential for transport.

Air-Water-Soil Distribution and Advection

The partitioning of a chemical in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For organophosphate esters, those with long alkyl chains, like the isooctadecyl group, are generally characterized by low water solubility and high Kow values, indicating a strong affinity for fatty tissues and organic matter.

The soil adsorption coefficient (Koc) , which is normalized to the organic carbon content of the soil, is a critical parameter for predicting the mobility of organic chemicals. chemsafetypro.comecetoc.org A high Koc value signifies that the chemical will be strongly adsorbed to soil and sediment particles, limiting its movement into groundwater. chemsafetypro.com For a high-molecular-weight, non-polar compound like this compound, a high Koc value is expected.

Table 2: Predicted Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Behavior | Rationale |

|---|---|---|

| Water | Low concentration in the dissolved phase. | Low water solubility and high affinity for particulate matter. |

| Soil and Sediment | Strong adsorption to organic matter. | High expected Koc value due to the long, hydrophobic alkyl chain. chemsafetypro.com |

| Air | Low potential for long-range atmospheric transport as a gas. | Low vapor pressure expected for a high-molecular-weight ester. However, it can be transported on airborne particles. nih.govmdpi.com |

Advection, the transport of a substance by the bulk movement of fluids, will play a role in its distribution. While the dissolved concentration in water may be low, the compound can be transported over significant distances while adsorbed to suspended particles in rivers and oceans. nih.govmdpi.com Similarly, wind can carry soil particles to which the ester is adsorbed.

Influence of Built Environment and Climatic Factors on Fate

Urban and industrial environments can significantly influence the fate and transport of chemicals like this compound. Impervious surfaces, such as roads and buildings, can accumulate organic films that capture airborne particles containing the compound. nih.gov During rainfall, these accumulated chemicals can be washed into storm drains and transported to nearby water bodies, leading to concentrated inputs. nih.govrsc.org

Climatic factors also play a crucial role:

Rainfall: Heavy rainfall events can increase surface runoff, leading to the transport of the compound from terrestrial to aquatic systems. nih.gov

Temperature: Higher temperatures can increase the rate of volatilization from surfaces, although for a high-molecular-weight compound like this, the effect may be limited. Temperature also influences degradation rates. geoscienceworld.org

Wind: Wind can facilitate the atmospheric transport of the compound adsorbed to dust and other particulate matter. nih.gov

Upcycling and Sustainable Management Strategies for Phosphorus Esters from Waste Streams

The concept of a circular economy encourages the recovery and reuse of valuable materials from waste streams. Phosphorus is a finite resource, and its recovery from industrial and municipal waste is of growing interest. nih.govclinmedjournals.org While specific upcycling strategies for this compound are not well-documented, general principles for phosphorus recovery from organophosphate-containing waste could be applicable.

Potential strategies include:

Chemical Precipitation: In aqueous waste streams, organophosphate esters can be hydrolyzed to release phosphate ions. These can then be precipitated as valuable products like struvite (magnesium ammonium (B1175870) phosphate) or calcium phosphates, which can be used as fertilizers. nih.govresearchgate.net

Thermochemical Treatment: Processes like pyrolysis or gasification could be used to break down the organic part of the molecule, potentially allowing for the recovery of phosphorus from the resulting ash or char.

Biotechnological Approaches: The use of enzymes or specialized microorganisms to break down organophosphate esters and release phosphate for subsequent recovery is an area of active research. usda.gov For example, research is being conducted on using molybdenum complexes to degrade organophosphate pesticides and recover the phosphate. usda.gov

The economic and technical feasibility of implementing such strategies for industrial waste streams containing this compound would require further investigation. The goal would be to not only mitigate potential environmental contamination but also to close the loop on phosphorus use, contributing to a more sustainable industrial ecosystem. nih.govclinmedjournals.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| EtFOSE-based phosphate diester (SAmPAP diester) |

| Struvite (magnesium ammonium phosphate) |

| Calcium phosphates |

Recovery and Conversion from Sewage Sludge Ash

Following the incineration of sewage sludge, the resultant ash (Sewage Sludge Ash or SSA) contains a significant concentration of phosphorus, typically ranging from 4% to 12% by weight. mdpi.com However, this phosphorus is often present in forms with low bioavailability, such as aluminum phosphate (AlPO₄) and tricalcium phosphate (Ca₃(PO₄)₂), making the ash unsuitable for direct use as a fertilizer. mdpi.comnih.gov The incineration process effectively destroys organic pollutants and pathogens, but it concentrates heavy metals along with the phosphorus in the ash. mdpi.comnih.gov

To address this, various methods have been developed to recover phosphorus from SSA. These can be broadly categorized into wet chemical extraction and thermochemical processes. mdpi.com

Wet Chemical Extraction: These methods involve using acidic or alkaline solutions to leach phosphorus from the ash.

Acidic Leaching: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can quantitatively release phosphorus and heavy metals from the ash, particularly at a pH below 1.5. sswm.infopolimi.it Research has shown that with sulfuric acid, it is possible to achieve phosphorus recovery rates between 40% and 90%. polimi.it The "PASH" (Phosphorus from Ash) process, for instance, uses hydrochloric acid and achieves a recovery rate of 70-80%. mdpi.com Similarly, the "SEPHOS" (Sequential Precipitation of Phosphorus) process utilizes sulfuric acid to dissolve the phosphorus. mdpi.comsswm.info

Alkaline Leaching: Using solutions like sodium hydroxide (B78521) (NaOH) can also release phosphorus, though the efficiency can be lower, with a maximum release of about 30% depending on the ash's composition. sswm.inforesearchgate.net

After leaching, the phosphorus must be separated from the co-extracted heavy metals. This can be achieved through processes like sequential precipitation or nanofiltration. sswm.info In the advanced SEPHOS process, the leached phosphorus is ultimately precipitated as calcium phosphate, a valuable raw material. sswm.info

Thermochemical Treatment: These high-temperature processes aim to transform the phosphorus in SSA into more bioavailable forms while simultaneously removing heavy metals. nih.govmdpi.com One such method involves a two-step process: mono-incineration of the sludge followed by thermochemical treatment of the ash in a rotary furnace. nih.gov This treatment encourages the formation of new mineral phases like chlorapatite, which are more available to plants. nih.gov

Electrodialytic Separation: This is an emerging one-step method that uses an electric field to separate phosphorus from heavy metals in an ash suspension. mdpi.comnih.gov In this process, phosphorus ions migrate towards the anode, while heavy metal ions move towards the cathode, allowing for effective separation. mdpi.comnih.gov

A comparison of different recovery methods highlights their effectiveness and the products they yield.

| Process Name | Method Type | Key Reagents | Recovery Rate | Final Product | Reference |

| PASH | Wet Chemical | Hydrochloric Acid (HCl) | 70-80% | Calcium Phosphate or Struvite | mdpi.com |

| SEPHOS | Wet Chemical | Sulfuric Acid (H₂SO₄) | - | Aluminum Phosphate | mdpi.comsswm.info |

| Ash2Phos | Wet Chemical | Hydrochloric Acid (HCl), Lime | 90-95% (P) | Commercial P, Fe, and Al products | mdpi.com |

| Thermochemical | Thermal | - | - | Bioavailable P-minerals (e.g., Chlorapatite) | nih.gov |

| Electrodialysis | Electrochemical | Sulfuric Acid (H₂SO₄) | ~60-70% P mobilization | Orthophosphate-rich anolyte | nih.gov |

Circular Economy Frameworks for Phosphorus Resources

The concept of a circular economy for phosphorus is a strategic shift away from the traditional linear "take-make-dispose" model. sustainability-directory.comostara.com This linear approach relies on mining finite phosphate rock, using it primarily for fertilizers, and then losing a significant portion to waste streams, which causes environmental pollution like eutrophication. sustainability-directory.com A circular economy aims to create a closed-loop system by reducing, reusing, and recycling phosphorus to ensure long-term resource security. sustainability-directory.com

Wastewater and the sewage sludge it produces are no longer viewed merely as waste, but as a significant resource stream for phosphorus. sustainability-directory.com Technologies that recover phosphorus from organic waste, including sewage sludge, are fundamental to closing the loop within the food system. sustainability-directory.com

Frameworks for a circular phosphorus economy involve several key strategies:

Enhancing Recovery Technologies: Developing and implementing efficient technologies to reclaim phosphorus from waste streams like sewage sludge ash is a primary focus. uq.edu.au These technologies, as detailed in the previous section, are crucial for converting waste into valuable, reusable phosphorus products like struvite and vivianite, which can be used as effective fertilizers. mdpi.com

Creating Value from Waste: The goal is to valorize waste by transforming it into new fertilizers that can supplement or replace those made from mined phosphate rock. uq.edu.au This not only addresses resource scarcity but also provides greater price stability for farmers. uq.edu.au

Policy and Regulation: Establishing supportive policy frameworks is essential for the transition. biocircularcities.eu This can include setting standards for recycled phosphorus products, creating markets for them, and potentially establishing strategic phosphorus reserves to buffer against supply shocks. ostara.com The European Union, for example, has modeled market interventions to support a circular economy for phosphorus. ostara.com

Systemic Integration: A true circular economy requires a systemic approach that addresses inefficiencies at every stage, from fertilizer production and application to food consumption and waste management. sustainability-directory.com This includes promoting diets with lower phosphorus footprints, such as reduced meat consumption, and increasing the sustainable reuse of animal and human waste. ostara.com

The transition to a circular phosphorus economy is a complex but necessary endeavor, involving collaboration between scientists, industry leaders, and governments to implement and legislate these solutions on a global scale. uq.edu.au

Theoretical and Computational Studies on Phosphoric Acid, Isooctadecyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules like phosphoric acid, isooctadecyl ester. These computational methods, rooted in quantum mechanics, allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally. northwestern.edu By solving the Schrödinger equation for a given molecule, researchers can obtain information about its geometry, electronic energy, and molecular orbitals, which are fundamental to understanding its chemical behavior. northwestern.edu

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the behavior of electrons in a molecule in terms of molecular orbitals that extend over the entire molecule. bluffton.eduyoutube.com The application of MO theory to this compound, can elucidate its reactivity and electronic properties.